molecular formula C11H20Si B11924245 1-adamantyl(methyl)silane

1-adamantyl(methyl)silane

Cat. No.: B11924245
M. Wt: 180.36 g/mol
InChI Key: AESDPSCOOXPMHW-UHFFFAOYSA-N
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Description

1-Adamantyl(methyl)silane is an organosilicon compound characterized by the presence of an adamantyl group attached to a silicon atom, which is further bonded to a methyl group The adamantyl group, derived from adamantane, is a highly stable, diamond-like structure that imparts unique properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Adamantyl(methyl)silane can be synthesized through several methods. One common approach involves the reaction of 1-adamantyl chloride with methylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Adamantyl(methyl)silane undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives with different substituents.

    Substitution: The adamantyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Silanol derivatives.

    Reduction: Various silane derivatives.

    Substitution: Functionalized adamantyl silanes.

Scientific Research Applications

1-Adamantyl(methyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Biology: Investigated for its potential as a drug delivery agent due to the stability and lipophilicity of the adamantyl group.

    Medicine: Explored for its antiviral and anticancer properties.

    Industry: Utilized in the production of high-performance materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-adamantyl(methyl)silane involves its interaction with molecular targets through the adamantyl group. The unique structure of the adamantyl group allows for strong hydrophobic interactions, which can enhance the compound’s binding affinity to biological targets. Additionally, the silicon atom can participate in various chemical transformations, contributing to the compound’s versatility.

Comparison with Similar Compounds

1-Adamantyl(methyl)silane can be compared with other similar compounds, such as:

    1-Adamantyl(trimethyl)silane: Differing by the presence of three methyl groups attached to the silicon atom.

    1-Adamantyl(phenyl)silane: Featuring a phenyl group instead of a methyl group.

    1-Adamantyl(dimethyl)silane: Containing two methyl groups attached to the silicon atom.

Uniqueness: this compound is unique due to the specific combination of the adamantyl and methyl groups, which imparts distinct chemical and physical properties. This combination allows for a balance of stability, reactivity, and hydrophobicity, making it suitable for a variety of applications.

Properties

Molecular Formula

C11H20Si

Molecular Weight

180.36 g/mol

IUPAC Name

1-adamantyl(methyl)silane

InChI

InChI=1S/C11H20Si/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7,12H2,1H3

InChI Key

AESDPSCOOXPMHW-UHFFFAOYSA-N

Canonical SMILES

C[SiH2]C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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